N,N-dibenzyl-4-oxochromene-2-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C24H19NO3 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N,N-dibenzyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C24H19NO3/c26-21-15-23(28-22-14-8-7-13-20(21)22)24(27)25(16-18-9-3-1-4-10-18)17-19-11-5-2-6-12-19/h1-15H,16-17H2 |
InChI Key |
GFSKLZGOOZDYBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N,n Dibenzyl 4 Oxochromene 2 Carboxamide
Foundational Synthetic Routes to the 4-Oxochromene-2-carboxamide Core
The synthesis of the foundational 4-oxochromene-2-carboxamide scaffold typically begins with the construction of its precursor, 4-oxochromene-2-carboxylic acid or its corresponding ester. A common and effective route involves a multi-step sequence starting from substituted acetophenones.
One established pathway proceeds as follows:
Ester Formation : The synthesis often initiates with the reaction of a substituted 2-hydroxyacetophenone (B1195853) with diethyl oxalate (B1200264) in the presence of a base like sodium ethoxide. This Claisen condensation reaction forms an intermediate that subsequently undergoes an acid-catalyzed intramolecular cyclization and dehydration to yield the ethyl 4-oxo-4H-chromene-2-carboxylate. rsc.org
Hydrolysis : The resulting ester is then hydrolyzed to the corresponding carboxylic acid. rsc.org This step is typically a quantitative reaction, achieving high yields. rsc.org The disappearance of signals corresponding to the ethyl group in NMR spectra and the appearance of a carboxylic acid signal in the ¹³C NMR spectrum confirm the conversion. rsc.org
Alternative methods, such as those employing microwave irradiation, have been developed for a one-step synthesis of chromone (B188151) derivatives through a base-mediated aldol (B89426) condensation, offering an efficient route to the core structure. acs.org The chromone scaffold itself is recognized as a privileged structure in medicinal chemistry, and various synthetic strategies have been developed for its construction. acs.org
Table 1: Comparison of Synthetic Routes to the 4-Oxochromene-2-carboxylic Acid Core
| Starting Material | Key Reagents | Reaction Type | Product | Reference |
|---|---|---|---|---|
| 2-Hydroxyacetophenone | Diethyl oxalate, Sodium ethoxide, Acid | Claisen Condensation / Cyclization | Ethyl 4-oxo-4H-chromene-2-carboxylate | rsc.org |
| Substituted Phenols | Acetylenic esters | Cyclization | Chromone derivatives |
Diverse Synthetic Approaches for Amide Linkage Formation
The formation of the amide bond between the 4-oxochromene-2-carboxylic acid core and dibenzylamine (B1670424) is a critical step in the synthesis of N,N-dibenzyl-4-oxochromene-2-carboxamide. This transformation can be achieved through several standard and effective amidation protocols. wikipedia.org
The most direct method involves the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. libretexts.org
Coupling Agents : Reagents such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), HATU, HOBt, and DCC (dicyclohexylcarbodiimide) are widely used. rsc.orgkhanacademy.org The carboxylic acid reacts with the coupling agent to form a highly reactive activated ester intermediate. This intermediate then readily reacts with dibenzylamine to form the desired amide. rsc.org This method is often preferred due to its mild reaction conditions and high yields. rsc.org
Acyl Chloride Formation : An alternative route involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netyoutube.com The resulting 4-oxo-4H-chromene-2-carbonyl chloride is then treated with dibenzylamine, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct, to yield the final amide. youtube.com
The direct condensation of a carboxylic acid and an amine without a coupling agent is generally inefficient as it requires high temperatures to remove water, which can be detrimental to complex molecules. wikipedia.org
Table 2: Common Methods for Amide Linkage Formation
| Method | Activating Agent / Reagent | Key Features | Reference |
|---|---|---|---|
| Coupling Agent Method | PyBOP, HATU, DCC | Mild conditions, high yields, forms an activated ester intermediate. | rsc.orgkhanacademy.org |
| Acyl Halide Method | Thionyl chloride (SOCl₂), Oxalyl chloride | Forms a highly reactive acyl chloride intermediate; requires a base to scavenge HCl. | researchgate.netyoutube.com |
Strategic Derivatization and Structural Modification of this compound Analogues
To explore structure-activity relationships, analogues of this compound are synthesized by modifying different parts of the molecule.
Systematic Substitution on the Chromenone Heterocyclic System
The chromone ring system can be functionalized at various positions to modulate the compound's properties. Electrophilic aromatic substitution reactions are a primary method for introducing new groups. youtube.com The reactivity of the benzopyran ring system dictates the position of substitution.
Regioselectivity : The benzene (B151609) portion of the chromone ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the pyrone ring. However, substitutions can be directed by existing groups on the benzene ring.
Synthetic Methods : Functional groups can be incorporated using various reactions, including:
Palladium-mediated cross-coupling reactions : To form new carbon-carbon or carbon-heteroatom bonds. acs.org
Mannich reactions : To introduce aminomethyl groups. acs.org
Halogenation, nitration, and sulfonation : Standard electrophilic aromatic substitution reactions.
Studies on related chromone derivatives have shown that introducing substituents at the 6- and 8-positions can be particularly influential. acs.org
Structural Variation within the Dibenzyl Amine Moiety
Modification of the N,N-dibenzyl group is a straightforward strategy to create a library of analogues. This is typically achieved by using different primary or secondary amines during the amide formation step.
Synthesis of Analogues : By replacing dibenzylamine with other substituted benzylamines or different alkyl/aryl amines, a wide range of N-substituted carboxamides can be generated. For instance, studies on related scaffolds have synthesized series of N-alkyl amides and N-(substituted benzyl) amides to investigate the impact of the amine substituent. researchgate.netnih.gov The synthesis follows the same amidation procedures described in section 2.2, simply substituting the desired amine. researchgate.net
Exploration of Alternative Linker Architectures
The amide bond can be replaced with other functional groups, known as bioisosteres, to alter the molecule's physicochemical properties while potentially retaining its intended interactions.
1,3,4-Oxadiazoles : One common bioisosteric replacement for an amide or ester linkage is the 1,3,4-oxadiazole (B1194373) ring. nih.gov The synthesis of such an analogue would involve converting the 4-oxochromene-2-carboxylic acid into a hydrazide, which can then be cyclized with an appropriate reagent to form the five-membered heterocyclic ring. nih.gov This creates a more rigid and metabolically stable linker compared to the amide bond.
Other Linkers : Other potential linkers could include reversed amides, sulfonamides, or esters, each requiring a distinct synthetic approach.
Mechanistic Studies of Key Synthetic Transformations
Understanding the mechanisms of the key reactions provides insight into optimizing conditions and predicting outcomes.
Amide Formation via DCC Coupling : When using a carbodiimide (B86325) like DCC, the reaction is initiated by the protonation of one of the nitrogen atoms of DCC by the carboxylic acid. The resulting carboxylate anion then acts as a nucleophile, attacking the central carbon of the protonated DCC. This forms a highly reactive O-acylisourea intermediate. The amine (dibenzylamine) then attacks the carbonyl carbon of this intermediate in a nucleophilic acyl substitution. This step proceeds through a tetrahedral intermediate, which then collapses to form the amide and the N,N'-dicyclohexylurea byproduct. khanacademy.org
Amide Formation from Acyl Chlorides : The mechanism begins with the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride. youtube.com This forms a tetrahedral intermediate where the oxygen has a negative charge and the nitrogen has a positive charge. The carbonyl double bond reforms by ejecting the chloride ion as a leaving group. A second molecule of the amine or an added base then deprotonates the nitrogen to yield the final, neutral amide product. youtube.com
Electrophilic Substitution on the Chromone Ring : The mechanism of electrophilic substitution on the benzene ring of the chromone follows the standard arenium ion pathway. An electrophile attacks the aromatic ring, forming a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion). A base then removes a proton from the carbon that was attacked, restoring the aromaticity of the ring and resulting in the substituted product. youtube.comyoutube.com The position of the attack is governed by the directing effects of the substituents already present on the ring and the deactivating effect of the fused pyrone ring.
Advanced Spectroscopic and Crystallographic Approaches for Structural Elucidation of N,n Dibenzyl 4 Oxochromene 2 Carboxamide Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of N,N-dibenzyl-4-oxochromene-2-carboxamide. One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR provide initial information about the chemical environment of protons and carbons, respectively. nih.gov
In ¹³C NMR, the chemical shifts of carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. udel.edu For instance, carbonyl carbons in amides and ketones typically resonate at lower field strengths (160-220 ppm), while aromatic and alkene carbons appear in the 100-150 ppm range. compoundchem.comwisc.edu Aliphatic carbons, such as those in the benzyl (B1604629) groups, are found at higher field strengths. oregonstate.edu
For a comprehensive analysis, two-dimensional (2D) NMR experiments are crucial. nih.gov
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same molecule, revealing which protons are neighbors.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon pairs (¹H-¹³C), allowing for the assignment of protons to their corresponding carbons. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is vital for piecing together the molecular skeleton. columbia.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, even if they are not directly bonded, which helps in determining the molecule's conformation. ipb.pt
By combining these techniques, a detailed and unambiguous assignment of all proton and carbon signals can be achieved. nih.gov
Table 1: Representative NMR Data for Chromene and Carboxamide Moieties This table provides typical chemical shift ranges for the core structures related to this compound. Actual values for the specific compound may vary.
| Atom | Typical ¹H NMR Chemical Shift (ppm) | Typical ¹³C NMR Chemical Shift (ppm) |
|---|---|---|
| Chromene H-3 | 6.5 - 7.0 | 110 - 120 |
| Chromene H-5 | 7.5 - 8.0 | 120 - 130 |
| Aromatic CH | 7.0 - 8.5 | 110 - 160 |
| Benzyl CH₂ | 4.5 - 5.0 | 40 - 55 |
| Amide C=O | - | 160 - 170 |
| Chromene C=O | - | 175 - 185 |
| Chromene C-2 | - | 150 - 160 |
Mass Spectrometry (MS) Techniques for Molecular Formula Validation
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), can provide highly accurate mass measurements, allowing for the validation of the molecular formula of this compound. mdpi.com
The fragmentation pattern observed in the mass spectrum provides valuable structural information. libretexts.org For this compound, characteristic fragmentation would likely involve cleavage of the amide bond and the benzyl groups. The presence of an odd number of nitrogen atoms in the molecule results in an odd nominal molecular weight. libretexts.org
Table 2: Expected High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z | Description |
|---|---|---|
| [M+H]⁺ | C₂₄H₂₀NO₃⁺ | Molecular ion plus a proton |
| [M+Na]⁺ | C₂₄H₁₉NNaO₃⁺ | Molecular ion plus a sodium adduct |
| [M-C₇H₇]⁺ | C₁₇H₁₂NO₃⁺ | Loss of a benzyl group |
Single-Crystal X-ray Diffraction Analysis for Definitive Three-Dimensional Structure
Table 3: Hypothetical Crystallographic Data This table presents plausible crystallographic parameters for a compound of this type.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 15.2 |
| c (Å) | 12.8 |
| β (°) | 105.3 |
| Volume (ų) | 1975 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. nih.gov Each functional group has characteristic vibrational frequencies.
For this compound, key vibrational bands would include:
C=O stretching: Strong absorptions for the ketone and amide carbonyl groups are expected in the range of 1630-1720 cm⁻¹. researchgate.net
C=C stretching: Bands corresponding to the aromatic rings and the chromene double bond would appear around 1400-1600 cm⁻¹. nih.gov
C-N stretching: The amide C-N stretching vibration is typically observed in the 1386–1266 cm⁻¹ region. nih.gov
C-O stretching: The ether linkage in the chromene ring will show a characteristic stretching band. researchgate.net
C-H stretching: Aromatic and aliphatic C-H stretching vibrations are found in the 2850-3100 cm⁻¹ range. scirp.org
These vibrational spectra serve as a molecular fingerprint and can be used for compound identification and to confirm the presence of key functional groups. researchgate.net
Table 4: Characteristic Vibrational Frequencies
| Functional Group | Typical FT-IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
|---|---|---|
| Amide C=O stretch | 1630 - 1680 | 1630 - 1680 |
| Ketone C=O stretch | 1680 - 1720 | 1680 - 1720 |
| Aromatic C=C stretch | 1450 - 1600 | 1450 - 1600 |
| C-N stretch | 1250 - 1350 | 1250 - 1350 |
Chiroptical Spectroscopy for Stereochemical Analysis
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for analyzing the stereochemistry of chiral molecules. If this compound or its derivatives are chiral, these methods can be used to determine the absolute configuration of stereocenters or the atropisomeric nature of the molecule. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the three-dimensional structure of chiral chromophores.
Advanced Hyphenated Techniques in Structural Characterization
The structural elucidation of complex molecules often benefits from the use of hyphenated analytical techniques, which combine the separation power of chromatography with the detection capabilities of spectroscopy. nih.gov
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique separates components of a mixture by liquid chromatography before they are introduced into a mass spectrometer for detection and identification. nih.gov It is particularly useful for analyzing complex reaction mixtures or for purity assessment. nih.gov
LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): LC-NMR allows for the acquisition of NMR spectra of compounds as they elute from an LC column. nih.gov This can be done in on-flow, stopped-flow, or offline modes. nih.govnih.gov LC-NMR is a powerful tool for identifying and structurally characterizing components of complex mixtures without the need for prior isolation. nih.gov
These advanced techniques provide a comprehensive approach to the structural characterization of this compound and its derivatives, ensuring accurate and detailed molecular insights.
In Vitro Biological Activity and Molecular Target Engagement of N,n Dibenzyl 4 Oxochromene 2 Carboxamide
Modulatory Effects on Key Enzymes in Neurodegenerative Pathways
Research into the broader class of chromone (B188151) carboxamides has indicated potential activity against several enzymes implicated in neurodegenerative diseases. However, specific inhibitory data for N,N-dibenzyl-4-oxochromene-2-carboxamide is not available.
Cholinesterase Inhibition: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary strategy in the symptomatic treatment of Alzheimer's disease. Studies on related compounds, such as tacrine–4-oxo-4H-chromene hybrids and other amino-7,8-dihydro-4H-chromenone derivatives, have demonstrated potent inhibition of both AChE and BuChE. acs.orgnih.gov For instance, certain tacrine-hybrid compounds inhibit these enzymes at nano- and picomolar concentrations. acs.org However, no specific data on the inhibitory activity of this compound against either AChE or BuChE has been documented in the available search results.
Beta-Secretase 1 (BACE-1) Inhibition
Inhibition of beta-secretase 1 (BACE-1) is a key therapeutic target aimed at reducing the production of amyloid-β peptides. nih.gov The 4-oxo-4H-chromene scaffold has been investigated for BACE-1 inhibition, with some flavonoid-based hybrids showing potent activity. acs.org However, the search results lack any specific studies or data points concerning the BACE-1 inhibitory potential of this compound.
Monoamine Oxidase (MAO-A and MAO-B) Inhibition
Monoamine oxidase (MAO) inhibitors are used in the treatment of Parkinson's disease and depression. Interestingly, a study on N-phenyl-4-oxo-4H-chromone-2-carboxamides, which are structurally related to the compound of interest, found them to be inactive as MAO inhibitors. researchgate.net In contrast, isomers like N-phenyl-4-oxo-4H-chromene-3-carboxamides have shown potential as MAO-B inhibitors. nih.gov There is no specific information available regarding the MAO-A or MAO-B inhibitory capacity of this compound.
Receptor Binding Profiling
The affinity of a compound for specific receptors can elucidate its potential mechanism of action and therapeutic applications.
Sigma-1 (σ1R) and Sigma-2 (σ2R) Receptor Affinity and Selectivity
Sigma-1 and Sigma-2 receptors are implicated in a variety of neurological conditions and are considered important drug targets. nih.govnih.gov While ligands for these receptors are actively being developed, there is no available data from the search results detailing the binding affinity or selectivity of this compound for either σ1R or σ2R.
Cellular Mechanisms of Action and Phenotypic Screening
No studies documenting the cellular mechanisms of action or phenotypic screening of this compound were identified.
Neurogenic Differentiation of Neural Stem Cells
There is no available research on the effects of this compound on the differentiation of neural stem cells.
Protection Against Cellular Stress Models
Information regarding the potential protective effects of this compound in cellular stress models is not present in the scientific literature.
Investigation of Specific Signal Transduction Pathways
The impact of this compound on any specific signal transduction pathways has not been reported in any identifiable studies.
In Vitro Selectivity and Potency Profiling
Data on the in vitro selectivity and potency of this compound against any biological target is currently unavailable.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses for N,n Dibenzyl 4 Oxochromene 2 Carboxamide Analogues
Identification of Pharmacophoric Features Governing Enzyme Inhibition and Receptor Binding
The biological activity of N,N-dibenzyl-4-oxochromene-2-carboxamide analogues is intrinsically linked to the specific three-dimensional arrangement of their chemical features, which collectively form the pharmacophore. This pharmacophore dictates the molecule's ability to interact with and modulate the function of enzymes and receptors.
Studies on various chromone (B188151) derivatives have highlighted the critical role of the chromone core as a privileged scaffold in medicinal chemistry. mdpi.com For instance, in the context of monoamine oxidase (MAO) inhibitors, a pharmacophore model designated as AHRRR_1, comprising an aromatic ring, a hydrophobic group, and three hydrogen bond acceptors, was identified as the most predictive model for a series of 39 chromone-based ligands. tandfonline.comnih.gov This model underscores the importance of specific electrostatic and hydrophobic interactions in achieving potent MAO inhibition.
Furthermore, molecular docking studies have provided atomic-level insights into these interactions. For example, the docking of a highly active chromone derivative into the active site of MAO revealed crucial interactions with the amino acid residue TYR398. tandfonline.comnih.gov Similarly, in the development of phosphodiesterase 10 (PDE10) inhibitors, the cocrystal structure of a potent chromone derivative highlighted the significance of halogen and hydrogen bonds with Tyr524 and Tyr693 residues in the enzyme's catalytic domain, which contributed to high selectivity. nih.gov
In the realm of antimicrobial agents, docking studies of chromen-2-one carboxamide derivatives against enzymes like sterol-14 alpha-demethylase from Aspergillus fumigatus and peptide deformylase from Pseudomonas aeruginosa have demonstrated strong binding affinities, suggesting a basis for their antimicrobial effects. nih.govresearchgate.net These findings collectively emphasize that the pharmacophoric features of the chromone scaffold, including the precise positioning of hydrogen bond donors and acceptors, aromatic rings, and hydrophobic moieties, are pivotal for their enzyme inhibitory and receptor binding activities. The N,N-dibenzyl groups of the titular compound contribute significantly to the hydrophobic interactions within the binding pocket.
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) and its three-dimensional counterpart (3D-QSAR) are powerful computational tools used to correlate the chemical structure of compounds with their biological activity. These models provide predictive insights for the design of new, more potent analogues.
For chromone derivatives, 3D-QSAR models have been successfully developed to understand their activity as HIV-1 protease inhibitors. nih.govresearchgate.net Using molecular field analysis (MFA), researchers have generated models with high predictive ability, as indicated by strong statistical parameters such as the cross-validated r² (r²cv), conventional r², and predictive r² (r²pred). nih.govresearchgate.net A receptor-based MFA model, in particular, showed excellent statistical results and correlated well with docking simulations, providing a reliable framework for designing more potent inhibitors. nih.gov
In another study focusing on chromone derivatives as MAO inhibitors, a 3D-QSAR investigation yielded a statistically significant model with an R² value of 0.9064 and a Q² value of 0.8239. tandfonline.comnih.gov Such high correlation coefficients indicate a robust model that can accurately predict the inhibitory activity of new compounds based on their structural features. The visual representation of these models, often depicted as contour maps, helps in identifying regions where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity. For instance, in some models, blue-colored cubes might indicate regions where a particular property increases activity, while red cubes suggest a decrease. mdpi.com
The development of QSAR models often involves the calculation of a wide array of molecular descriptors, including electronic, steric, and hydrophobic parameters. nih.govnih.gov The selection of the most relevant descriptors is crucial for building a predictive model. For xanthone (B1684191) derivatives, a related class of compounds, QSAR models have been developed to predict their anti-tuberculosis activity, demonstrating the broad applicability of these methods. nih.gov The ultimate goal of these modeling studies is to provide a rational basis for the structural modification of lead compounds to enhance their desired biological effects.
Table 1: Statistical Parameters of 3D-QSAR Models for Chromone Derivatives
| Model Type | Target | r²cv | r² | r²pred | Reference |
| Receptor-based MFA | HIV-1 Protease | 0.789 | 0.886 | 0.995 | nih.govresearchgate.net |
| Atom-based 3D-QSAR | MAO | - | 0.9064 | - | tandfonline.comnih.gov |
(Note: r²cv = cross-validated r², r² = conventional r², r²pred = predictive r²)
Conformational Landscape and Molecular Flexibility in Relation to Biological Activity
The biological activity of a molecule is not solely determined by its static structure but also by its conformational flexibility. The ability of a compound to adopt a specific conformation to fit into a binding site is a critical aspect of its mechanism of action.
For analogues of this compound, the relative orientation of the various structural components, such as the chromone ring and the N,N-dibenzyl substituents, plays a significant role in their interaction with biological targets. In a study of 4-phenylchroman analogues, the stereochemistry, specifically the cis or trans relationship between substituents, was found to be a key determinant of their blocking activity at α1-adrenoreceptor subtypes. nih.gov A cis relationship between the 2-side chain and the 4-phenyl ring was associated with optimal activity, highlighting the importance of a specific three-dimensional arrangement. nih.gov
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and flexibility of molecules. nih.gov These simulations can provide insights into the dynamic behavior of a ligand within a binding pocket and help to understand how molecular flexibility contributes to binding affinity. While specific MD studies on this compound were not found, the principles are broadly applicable. For instance, MD simulations have been used to probe the druggable subpockets of the A2A adenosine (B11128) receptor binding site, demonstrating how understanding the dynamic nature of ligand-receptor interactions can guide fragment optimization. nih.gov
The inherent rigidity or flexibility of the chromone scaffold itself, along with the rotational freedom of the carboxamide linker and the benzyl (B1604629) groups, will define the accessible conformational space for these molecules. A certain degree of rigidity can be advantageous as it reduces the entropic penalty upon binding. However, some flexibility is often necessary to allow for an induced fit into the binding site of the target protein. Therefore, a balance between rigidity and flexibility is often sought in drug design.
Ligand Efficiency and Fragment-Based Efficiency Metrics in Series Optimization
In the process of drug discovery and lead optimization, it is not enough for a compound to be potent; it must also be efficient. Ligand efficiency (LE) and other fragment-based efficiency metrics are valuable tools for assessing the quality of a hit or lead compound and for guiding its optimization.
Ligand efficiency is typically defined as the binding energy per heavy (non-hydrogen) atom. It provides a measure of how well a compound utilizes its size to achieve binding affinity. nih.gov For a series of analogues, tracking LE can help in identifying which modifications are making a genuine contribution to binding and which are simply adding "dead weight." This is particularly important in fragment-based lead discovery (FBLD), where small, weakly binding fragments are optimized into high-affinity leads. nih.gov
While specific LE data for this compound is not publicly available, the principles of its application are universal in drug design. For example, in the optimization of chromone derivatives as PDE10 inhibitors, a hit compound with an initial IC50 of 500 nM was successfully optimized to a lead compound with an IC50 of 6.5 nM. nih.gov This significant improvement in potency, coupled with enhanced metabolic stability, is a testament to successful lead optimization, where efficiency metrics would have been instrumental.
Fragment-based approaches often involve either "growing" a fragment by adding new chemical groups or "linking" two or more fragments that bind to adjacent sites. nih.gov The use of molecular dynamics simulations combined with free energy perturbation (MD/FEP) methods can be particularly powerful in guiding these optimization strategies by providing accurate predictions of the change in binding affinity upon modification. nih.gov By focusing on improving ligand efficiency, medicinal chemists can design compounds that are not only potent but also have more favorable physicochemical properties, increasing their likelihood of becoming successful drugs.
Computational Chemistry and Molecular Modeling in the Design and Analysis of N,n Dibenzyl 4 Oxochromene 2 Carboxamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule, offering a detailed picture of its electronic structure and predicting its reactivity. These methods are broadly categorized into Density Functional Theory (DFT), ab initio, and semi-empirical methods, each with its own balance of accuracy and computational cost.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to provide high-accuracy results for a wide range of molecular systems at a manageable computational expense. nih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT simplifies the problem while capturing the essential physics of electron correlation.
For chromone (B188151) derivatives, DFT calculations are instrumental in several key areas:
Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in N,N-dibenzyl-4-oxochromene-2-carboxamide is a primary application. DFT methods, such as B3LYP with a suitable basis set like 6-311G(d,p), can predict bond lengths, bond angles, and dihedral angles with high accuracy, which are crucial for understanding its interaction with biological targets. nih.gov
Electronic Properties: DFT is used to calculate fundamental electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions. nih.govresearchgate.net A smaller gap generally suggests higher reactivity.
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps identify electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are key to predicting how the molecule will interact with other molecules, including biological receptors. researchgate.netresearchgate.net
Vibrational Frequencies: Calculated vibrational frequencies from DFT can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure and assign spectral bands. researchgate.net
| Property | Significance | Typical Calculation Level |
|---|---|---|
| HOMO Energy | Indicates electron-donating ability | B3LYP/6-311G(d,p) |
| LUMO Energy | Indicates electron-accepting ability | B3LYP/6-311G(d,p) |
| HOMO-LUMO Gap | Relates to chemical reactivity and stability | B3LYP/6-311G(d,p) |
| Dipole Moment | Measures the overall polarity of the molecule | B3LYP/6-311G(d,p) |
Molecular Dynamics (MD) Simulations for Protein-Ligand Interaction Dynamics
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of how this compound behaves over time, particularly when interacting with a biological target like a protein.
MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and interactions of the ligand within the protein's binding site. nih.govnih.gov This provides critical information on the stability of the protein-ligand complex and the key interactions that maintain the binding. nih.govnih.gov By analyzing the trajectory of the simulation, one can identify stable hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are crucial for the ligand's biological activity. nih.gov The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are common metrics used to assess the stability of the complex during the simulation.
Molecular Docking and Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. mdpi.com This method is essential for understanding the binding mode of this compound and for predicting its binding affinity. researchgate.netnih.gov
The process involves placing the ligand in various conformations and positions within the protein's binding site and then using a scoring function to estimate the binding energy for each pose. The pose with the lowest energy score is predicted to be the most favorable binding mode. mdpi.com Docking studies can reveal specific interactions, such as hydrogen bonds and π-π stacking, between the ligand and the amino acid residues of the protein. researchgate.net This information is invaluable for structure-activity relationship (SAR) studies and for guiding the design of more potent analogs.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Protein Kinase A | -8.5 | Lys72, Glu91 | Hydrogen Bond |
| Phe239 | π-π Stacking | ||
| Cyclooxygenase-2 | -9.2 | Arg120, Tyr355 | Hydrogen Bond |
| Trp387 | Hydrophobic |
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Lead Prioritization
A promising drug candidate must not only have high efficacy but also possess favorable ADME properties. In silico tools are widely used to predict these properties early in the drug discovery process, helping to prioritize lead compounds and avoid costly late-stage failures.
For this compound, computational models can predict a range of ADME parameters, including:
Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption (HIA) can be estimated.
Distribution: Predictions of plasma protein binding and blood-brain barrier penetration are crucial.
Metabolism: Identifying potential sites of metabolism by cytochrome P450 enzymes can help in designing more stable compounds.
Excretion: Predicting the route and rate of elimination from the body.
Toxicity: Early prediction of potential toxicities, such as mutagenicity (Ames test) and cardiotoxicity (hERG inhibition), is critical. nih.gov
These predictions are often based on quantitative structure-property relationship (QSPR) models and rules-based systems like Lipinski's Rule of Five, which assesses the druglikeness of a compound based on its physicochemical properties. nih.govnih.gov
De Novo Design and Virtual Library Generation Guided by Computational Approaches
Computational methods can also be used to design entirely new molecules or to generate large virtual libraries of related compounds for screening.
De Novo Design: This approach involves building novel molecular structures from scratch or by growing them within the binding site of a target protein. nih.gov Algorithms can piece together molecular fragments to create new compounds that are predicted to have high binding affinity and favorable ADME properties.
Virtual Library Generation: Starting with a core scaffold like the 4-oxochromene-2-carboxamide, computational tools can be used to systematically add different substituents at various positions. This creates a large virtual library of analogs of this compound. This library can then be subjected to high-throughput virtual screening, including docking and ADME predictions, to identify the most promising candidates for synthesis and experimental testing.
Medicinal Chemistry Strategies and Lead Optimization of N,n Dibenzyl 4 Oxochromene 2 Carboxamide Series
Hit-to-Lead Development and Early Stage Optimization
The transition from a "hit," a compound showing desired biological activity in an initial screen, to a "lead" compound, which has a more drug-like profile and serves as the starting point for extensive optimization, is a critical phase in drug discovery. For the N,N-dibenzyl-4-oxochromene-2-carboxamide scaffold, early-stage optimization would focus on confirming the initial activity, establishing a preliminary structure-activity relationship (SAR), and improving fundamental properties such as solubility and metabolic stability.
Initial efforts would involve the synthesis of a small, focused library of analogues to explore the chemical space around the parent molecule. Modifications would typically be made to the dibenzylamino moiety and the chromone (B188151) core. For instance, the benzyl (B1604629) groups could be substituted with various electron-donating or electron-withdrawing groups to probe electronic effects on activity. Similarly, substitutions on the phenyl ring of the chromone scaffold would be investigated to understand their impact on target binding. The goal of this early phase is to identify analogues with improved potency and more favorable physicochemical properties, which can then be prioritized for more comprehensive lead optimization.
Application of Lead Optimization Principles
Bioisosteric replacement is a powerful strategy in medicinal chemistry used to fine-tune the properties of a lead compound by replacing a functional group with another that has similar steric and electronic properties. mdpi.com This approach can lead to improvements in potency, selectivity, and pharmacokinetic parameters. In the context of the this compound series, various bioisosteric replacements could be envisioned. For example, the amide bond could be replaced with other linkers such as a reverse amide, an ester, or a stable five-membered heterocyclic ring to modulate metabolic stability and hydrogen bonding capacity. The phenyl rings of the dibenzyl groups could be replaced with heteroaromatic rings like pyridine (B92270) or thiophene to alter solubility and introduce new interaction points with the biological target.
Scaffold hopping involves a more drastic change, where the core chromone scaffold is replaced with a different heterocyclic system that maintains a similar spatial arrangement of key functional groups. This strategy is often employed to escape from undesirable ADMET properties associated with a particular scaffold or to explore novel intellectual property space. For the 4-oxochromene-2-carboxamide core, potential scaffold hops could include quinolones, benzothiazines, or other bicyclic systems that can present the carboxamide side chain in a comparable orientation.
Table 1: Potential Bioisosteric Replacements for this compound
| Original Moiety | Potential Bioisostere | Rationale for Replacement |
| Amide Linker (-CONH-) | Reverse Amide (-NHCO-) | Altered hydrogen bonding pattern, potential for improved metabolic stability. |
| Phenyl Ring (in dibenzyl) | Pyridyl Ring | Increased polarity and solubility, potential for new hydrogen bond interactions. |
| 4-Oxo Group | 4-Thione Group | Modulation of electronic properties and potential for altered target interactions. |
| Benzene (B151609) Ring (of chromone) | Thiophene Ring | Altered lipophilicity and metabolic profile. |
Complex diseases such as Alzheimer's disease (AD) and cancer often involve multiple pathological pathways, making a single-target therapeutic approach less effective. dundee.ac.uk The Multi-Target Directed Ligand (MTDL) approach aims to design single molecules that can modulate multiple targets involved in the disease cascade. dundee.ac.uk The chromone scaffold has been identified as a privileged structure in the design of MTDLs, particularly for neurodegenerative diseases. nih.govsemanticscholar.org
For the this compound series, an MTDL strategy could involve incorporating pharmacophores known to interact with other relevant targets. For example, in the context of Alzheimer's disease, the core structure could be modified to include moieties that inhibit acetylcholinesterase (AChE), chelate metal ions, or possess antioxidant properties, in addition to its primary target. semanticscholar.org This could be achieved by strategic placement of functional groups on the chromone ring or the N,N-dibenzyl substituents.
Strategies for Enhancing Selectivity and Potency against Specific Pharmacological Targets
Achieving high potency and selectivity for the desired biological target is a primary goal of lead optimization. This is typically accomplished through a detailed understanding of the structure-activity relationships (SAR). Systematic modifications of the lead compound are made to maximize interactions with the target's binding site while minimizing off-target effects.
For the this compound series, enhancing potency and selectivity would involve exploring the steric and electronic requirements of the target's binding pocket. This could be achieved by varying the size and nature of the substituents on both the chromone core and the dibenzylamino group. For instance, introducing bulky groups at specific positions might enhance van der Waals interactions, while adding hydrogen bond donors or acceptors could lead to stronger binding. Computational modeling and X-ray crystallography of ligand-target complexes can provide valuable insights to guide the rational design of more potent and selective analogues. nih.gov
Case Studies of this compound Analogues in Lead Optimization
While specific lead optimization data for this compound is not extensively published, studies on related 4-oxochromene-2-carboxamide analogues provide valuable insights into the optimization of this scaffold for various targets.
For instance, optimization of a chromone-2-carboxamide series as melanin-concentrating hormone receptor 1 (MCHR1) antagonists led to significant improvements in affinity and pharmacokinetic profile. acs.org Another study focused on the development of chromone-based monoamine oxidase B (MAO-B) inhibitors, where systematic structural modifications resulted in compounds with picomolar potency. acs.org
In the context of multi-target ligands for Alzheimer's disease, tacrine-4-oxo-4H-chromene hybrids have been developed that exhibit cholinergic, antioxidant, and β-amyloid-reducing properties. semanticscholar.org These studies highlight the versatility of the 4-oxochromene-2-carboxamide scaffold and demonstrate how rational medicinal chemistry strategies can be applied to develop potent and selective drug candidates for a range of therapeutic targets.
Table 2: Structure-Activity Relationship of Selected 4-Oxochromene-2-carboxamide Analogues
| Compound | Target | Key Structural Features | Activity (IC50/Ki) |
| Analogue A | MCHR1 | 7-Fluoro substitution on chromone | Orally efficacious in vivo |
| Analogue B | MAO-B | N-(3',4'-dimethylphenyl) carboxamide | 669 pM (IC50) |
| Analogue C | MAO-B | N-(3'-chlorophenyl) carboxamide | 403 pM (IC50) |
| Tacrine-chromene Hybrid | Multiple (AChE, antioxidant) | Tacrine moiety linked to chromone | Submicromolar AChE inhibition |
This table is a representative example based on published data for analogous compound series.
Future Research Directions and Methodological Advancements for N,n Dibenzyl 4 Oxochromene 2 Carboxamide Research
Exploration of Advanced Synthetic Methodologies for Complex Analogues
The synthesis of the chromene scaffold is well-established, but future work should focus on more efficient, sustainable, and versatile methods to generate complex analogues of N,N-dibenzyl-4-oxochromene-2-carboxamide. The development of novel synthetic pathways is crucial for creating libraries of related compounds for structure-activity relationship (SAR) studies.
Key advancements to explore include:
Multicomponent Reactions (MCRs): MCRs have become a cornerstone of modern synthetic chemistry, allowing the construction of complex molecules like chromenes from three or more starting materials in a single step. researchgate.netresearchgate.net This approach offers high atomic efficiency, reduces waste, and allows for rapid generation of molecular diversity. researchgate.net Applying MCR strategies to synthesize novel 4-oxochromene-2-carboxamides would be a significant step forward.
Green and Novel Catalysis: There is a strong trend towards using environmentally benign catalysts. researchgate.net Research should explore nanocatalysts, such as praseodymium oxide (Pr6O11) nanoparticles, which have been used for the high-yield synthesis of other chromene derivatives under sustainable conditions like ultrasound irradiation. researchgate.net The use of reusable solid acid catalysts also represents a green and efficient alternative. researchgate.net
Innovative Reaction Conditions: The use of non-classical reaction conditions can improve yields and reduce reaction times. Methodologies employing ultrasound irradiation or microwave assistance have shown promise in enhancing the kinetics of chromene synthesis. researchgate.net Catalyst-free syntheses in green solvents like ethanol (B145695) at room temperature have also been successfully reported for other chromene derivatives, offering a simple and environmentally friendly option. orientjchem.org
A typical advanced synthesis could follow a multi-step procedure similar to that used for related compounds, starting with the formation of the core chromone (B188151) carboxylic acid, followed by an amidation step with dibenzylamine (B1670424), activated by a modern coupling agent. rsc.org
| Synthetic Approach | Description | Advantages | Relevant Findings/Citations |
| Multicomponent Reactions (MCRs) | Three or more reactants combine in a one-pot reaction to form the final product. | High efficiency, molecular diversity, reduced waste, operational simplicity. | MCRs are a powerful tool for building libraries of complex, biologically active molecules. researchgate.netresearchgate.net |
| Nanocatalysis | Use of nanoparticles (e.g., metal oxides) to catalyze the reaction. | High yields, excellent selectivity, short reaction times, catalyst reusability. | Pr6O11 nanoparticles have been used to synthesize 2-amino-3-cyano-7-hydroxy-4H-chromenes efficiently. researchgate.net |
| Green Solvents/Catalyst-Free | Reactions are conducted in environmentally benign solvents like water or ethanol, sometimes without a catalyst. | Reduced environmental impact, cost-effective, simplified workup procedures. | Successful synthesis of chromene carbonitriles has been achieved in ethanol at room temperature without a catalyst. orientjchem.org |
| Ultrasound Irradiation | Use of ultrasonic waves to accelerate the chemical reaction. | Enhanced reaction kinetics, improved efficiency and sustainability. | The synergistic effect of ultrasound and hydrotropy leads to high yields in short reaction times. researchgate.net |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. astrazeneca.commdpi.com Integrating these computational tools can significantly enhance research on this compound.
Future research should leverage AI/ML for:
Predictive Modeling: AI algorithms can be trained on existing data to predict the physicochemical and biological properties of novel analogues. nih.govmdpi.com This includes predicting solubility, toxicity, and potential efficacy, allowing researchers to prioritize the synthesis of compounds with the highest probability of success. nih.gov
Virtual Screening and Docking: AI-powered virtual screening can rapidly test vast libraries of virtual compounds for their potential to bind to specific biological targets. nih.gov For analogues of this compound, molecular docking studies can predict binding affinities and modes of interaction with target proteins, such as kinases or enzymes, providing insights for rational drug design. nih.gov
De Novo Drug Design: Advanced deep learning models, such as generative adversarial networks (GANs) and graph neural networks (GNNs), can design entirely new molecules with desired therapeutic profiles. astrazeneca.comnih.gov These tools can generate novel chromene-based structures that are optimized for specific biological activities.
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com By developing QSAR models for a series of this compound analogues, researchers can identify key structural motifs that are crucial for their therapeutic effects.
| AI/ML Application | Description | Goal | Relevant Findings/Citations |
| Predictive Modeling (e.g., GNNs) | Algorithms learn from known compound data to predict properties of new molecules. | To forecast solubility, toxicity, and bioavailability, reducing costly experimental failures. | Machine learning tools are commonly used to predict the properties of large numbers of molecules. astrazeneca.comnih.gov |
| Virtual Screening | Computationally fitting large libraries of chemical structures to a biological target. | To rapidly identify promising "hit" compounds for further experimental testing. | AI speeds up the process of identifying promising drug candidates for further development. nih.gov |
| Molecular Docking | Simulating the interaction between a small molecule and a protein target at the atomic level. | To predict binding affinity and orientation, guiding the optimization of lead compounds. | Docking studies are used to evaluate potential anticancer agents by simulating their interaction with targets like EGFR tyrosine kinase. nih.gov |
| QSAR | Correlating variations in molecular structure with changes in biological activity. | To identify key structural features responsible for a compound's activity and design more potent analogues. | QSAR studies have been successfully used to quantify the antioxidant activity of chromene derivatives and design new structures with improved activity. mdpi.com |
Development of Novel In Vitro Assays for Deeper Mechanistic Understanding
To fully understand the therapeutic potential of this compound and its analogues, it is essential to move beyond preliminary screening and utilize a suite of advanced in vitro assays. These assays can provide deep insights into the compound's mechanism of action, cellular effects, and specific molecular targets.
Future research should focus on:
Target-Based Assays: Once a potential biological target is identified (e.g., through AI-driven screening), specific enzyme inhibition or receptor binding assays should be developed. For instance, if the compound is predicted to be a kinase inhibitor, assays measuring its IC₅₀ value against a panel of kinases would be crucial.
Cell-Based Mechanistic Assays: To understand how the compound affects cellular pathways, a variety of assays can be employed. This includes assays for apoptosis (e.g., caspase activation), cell cycle analysis (e.g., flow cytometry), and specific signaling pathway modulation (e.g., Western blotting for key proteins).
Advanced Antimicrobial and Antiproliferative Screening: Standard assays like agar (B569324) well diffusion and MTT assays provide initial data on antimicrobial and anticancer activity. nanobioletters.comtandfonline.com Future work should include determining the Minimum Inhibitory Concentration (MIC) against a broader panel of bacterial and fungal pathogens and evaluating cytotoxicity against a diverse range of human cancer cell lines. tandfonline.comislandarchives.ca
Antioxidant Capacity Evaluation: The DPPH (1,1-diphenyl-2-picryl-hydrazyl) radical scavenging assay is a common method to evaluate antioxidant potential. mdpi.com Expanding this to include other assays like hydroxyl radical or lipid peroxide scavenging can provide a more complete picture of the compound's antioxidant profile. mdpi.com
| Assay Type | Purpose | Example Method | Relevant Findings/Citations |
| Antimicrobial Activity | To determine the compound's ability to inhibit the growth of bacteria and fungi. | Agar Well Diffusion, Minimum Inhibitory Concentration (MIC). | Chromene derivatives have shown potent activity against Gram-positive and Gram-negative bacteria. nanobioletters.comislandarchives.ca |
| Antiproliferative/Cytotoxic Activity | To evaluate the compound's ability to inhibit the growth of cancer cells. | MTT Assay. | Dihydropyrano[3,2-b]chromene derivatives have shown cytotoxicity against various cancer cell lines, particularly colorectal (Caco-2). tandfonline.com |
| Antioxidant Activity | To measure the compound's capacity to neutralize free radicals. | DPPH Radical Scavenging Assay. | Many chromene derivatives exhibit significant radical-scavenging activity, with lower IC₅₀ values indicating greater potency. mdpi.com |
| Enzyme Inhibition | To determine if the compound can inhibit the activity of a specific enzyme (e.g., kinase, MAO). | IC₅₀ Determination Assays. | N-phenyl-4-oxo-4H-2-chromone carboxamides were evaluated as potential MAO inhibitors. researchgate.net |
Collaborative Research Initiatives in Chromene-Based Drug Discovery
The complexity and cost of modern drug discovery make collaborative research not just beneficial, but essential. researchgate.net Advancing the study of this compound will require synergistic efforts between different scientific disciplines and institutions.
Future strategies should include:
Academia-Industry Partnerships: Collaborations between academic labs, which often excel in basic research and novel synthesis, and pharmaceutical companies, which have the resources for large-scale screening and clinical development, can accelerate the translation of promising compounds from the lab to the clinic.
Interdisciplinary Teams: Research teams should comprise synthetic organic chemists, computational chemists, biologists, and pharmacologists. This interdisciplinary approach ensures that all aspects of the drug discovery pipeline, from molecule design and synthesis to biological testing and mechanistic studies, are expertly managed.
Open Science and Data Sharing: Initiatives that promote the sharing of chemical structures, screening data, and AI models can prevent the duplication of efforts and foster a more collaborative research environment. While proprietary interests must be protected, pre-competitive data sharing can spur innovation across the field. The collaboration between AI researchers and pharmaceutical scientists is particularly crucial for developing effective treatments. mdpi.com
Q & A
Basic Research Questions
Q. What established synthetic routes are available for N,N-dibenzyl-4-oxochromene-2-carboxamide, and how do reaction parameters influence yield and purity?
- Methodology : Synthesis of analogous chromene carboxamides typically involves condensation reactions between substituted chromene precursors and benzylamine derivatives. Key parameters include:
- Base selection : Potassium carbonate or triethylamine for deprotonation .
- Solvent optimization : Dry DMF or acetonitrile to stabilize intermediates .
- Purification : Flash column chromatography (silica gel) followed by recrystallization (e.g., acetone/hexane) to isolate high-purity crystals .
- Critical factors : Temperature control (60–80°C) minimizes side reactions, while stoichiometric ratios of allyl halides or benzylating agents ensure complete substitution .
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
- Structural validation :
- Single-crystal X-ray diffraction : Resolves bond lengths and dihedral angles, confirming the chromene core and benzyl substituents .
- NMR spectroscopy : and NMR identify proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and carbonyl resonances (δ 160–170 ppm) .
- HPLC-MS : Validates molecular weight (e.g., [M+H] ion) and purity (>95%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Data reconciliation strategies :
- Standardized assays : Use consistent cell lines (e.g., HeLa for anticancer studies) and control compounds to minimize variability .
- Dose-response curves : Compare EC values across studies to identify potency discrepancies caused by solubility or metabolic instability .
- Meta-analysis : Cross-reference data with structural analogs (e.g., 8-allyl-N,N-diethyl derivatives) to isolate substituent-specific effects .
Q. What computational and experimental approaches elucidate the mechanism of action of this compound in medicinal chemistry?
- Integrated methods :
- Docking simulations : Predict binding affinity to target proteins (e.g., kinases or inflammatory mediators) using software like AutoDock .
- SAR studies : Modify benzyl or chromene substituents to assess impact on bioactivity (e.g., electron-withdrawing groups enhancing anti-inflammatory effects) .
- Kinetic assays : Measure enzyme inhibition (e.g., COX-2) under physiological conditions to validate computational predictions .
Q. How can reaction conditions be optimized to scale up this compound synthesis without compromising purity?
- Process optimization :
- Catalyst screening : Transition from homogeneous (e.g., DMAP) to heterogeneous catalysts (e.g., immobilized bases) for easier separation .
- Solvent recycling : Replace DMF with recyclable solvents like 2-MeTHF to reduce waste .
- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side products (e.g., over-alkylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
